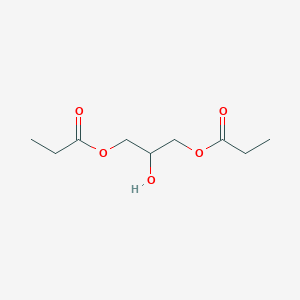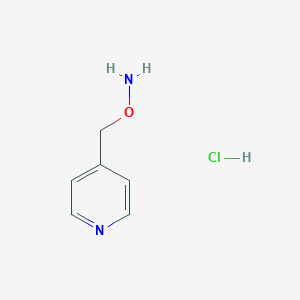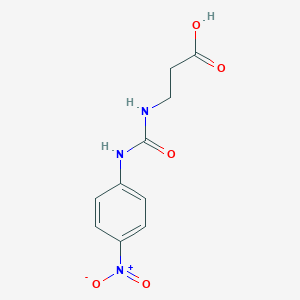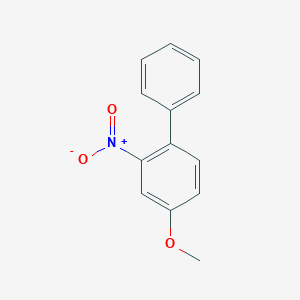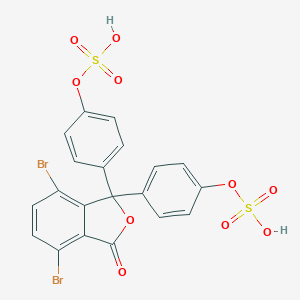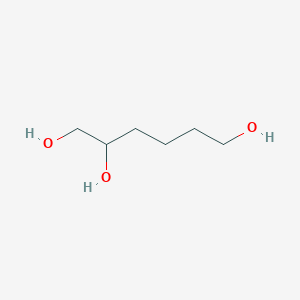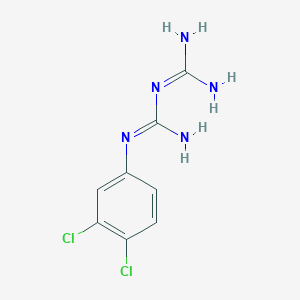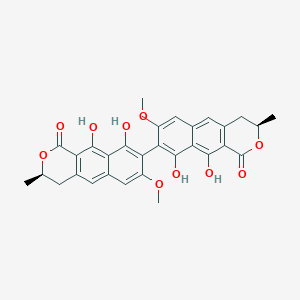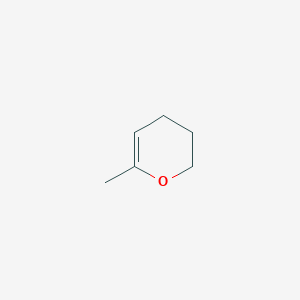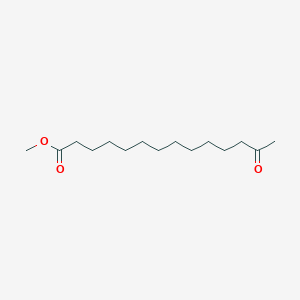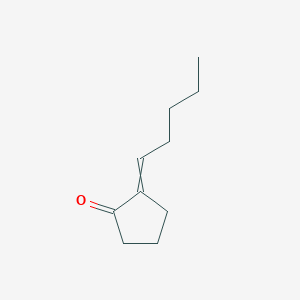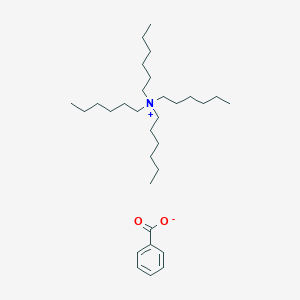![molecular formula C3H5N B095151 1-Azabicyclo[1.1.0]butane CAS No. 19540-05-7](/img/structure/B95151.png)
1-Azabicyclo[1.1.0]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[1.1.0]butane, commonly known as ABN, is a bicyclic organic compound with a nitrogen atom in its structure. It is a colorless liquid that is highly reactive and has several important applications in scientific research. ABN is a versatile building block for synthesizing a wide range of organic compounds, including drugs and natural products. 1.0]butane.
Applications De Recherche Scientifique
ABN has several important applications in scientific research. It is commonly used as a building block for synthesizing a wide range of organic compounds, including drugs and natural products. ABN is also used as a ligand in organometallic chemistry and as a chiral auxiliary in asymmetric synthesis. Additionally, ABN is a useful reagent for the preparation of optically active compounds.
Mécanisme D'action
ABN acts as a nucleophile due to the presence of a nitrogen atom in its structure. It can react with a variety of electrophiles, including carbonyl compounds, halogens, and epoxides. ABN can also be used as a chiral auxiliary to control the stereochemistry of a reaction. The mechanism of action of ABN is well-studied and has been used in the synthesis of several important compounds.
Effets Biochimiques Et Physiologiques
ABN has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. ABN has been used as a precursor for the synthesis of several drugs, including antiviral and anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
ABN has several advantages for use in laboratory experiments. It is a versatile building block for synthesizing a wide range of organic compounds. ABN is also commercially available and can be synthesized in the lab using a cost-effective method. However, ABN has some limitations, including its reactivity and potential for explosive reactions. Careful handling and storage are required to ensure safety in the laboratory.
Orientations Futures
There are several future directions for research involving ABN. One area of interest is the development of new synthetic methods for ABN and its derivatives. Additionally, ABN could be used as a starting material for the synthesis of new drugs and natural products. Further studies are needed to determine the biochemical and physiological effects of ABN and its derivatives. Finally, ABN could be used as a ligand in organometallic chemistry to develop new catalysts for organic transformations.
Conclusion:
1-Azabicyclo[1.1.0]butane is a versatile building block for synthesizing a wide range of organic compounds. It has several important applications in scientific research, including drug synthesis and asymmetric synthesis. ABN has a well-studied mechanism of action and is generally considered safe for use in laboratory experiments. However, careful handling and storage are required due to its reactivity. Future research involving ABN could lead to the development of new synthetic methods, drugs, and catalysts for organic transformations.
Méthodes De Synthèse
The synthesis of ABN involves several steps, starting from the reaction of cyclopropane with ammonia to form 1-aminocyclopropane. This intermediate is then treated with sodium methoxide to yield ABN. The overall process is efficient and yields high purity ABN. ABN is commercially available, but the synthesis method provides a cost-effective alternative for research purposes.
Propriétés
Numéro CAS |
19540-05-7 |
|---|---|
Nom du produit |
1-Azabicyclo[1.1.0]butane |
Formule moléculaire |
C3H5N |
Poids moléculaire |
55.08 g/mol |
Nom IUPAC |
1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C3H5N/c1-3-2-4(1)3/h3H,1-2H2 |
Clé InChI |
AVORXWIYCOTNFE-UHFFFAOYSA-N |
SMILES |
C1C2N1C2 |
SMILES canonique |
C1C2N1C2 |
Autres numéros CAS |
19540-05-7 |
Synonymes |
1-Azabicyclo[1.1.0]butane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



